Potency Comparison: Cholesterol 24-hydroxylase-IN-2 Exhibits 1.37-fold Greater Inhibitory Activity Than Soticlestat in Human Enzyme Assays
Cholesterol 24-hydroxylase-IN-2 demonstrates an IC₅₀ value of 5.4 nM [1] against human CYP46A1, which represents a 1.37-fold improvement in potency compared to the clinically investigated inhibitor soticlestat, which has a reported IC₅₀ of 7.4 nM in the same enzyme system [2]. This quantitative difference, while modest, may be relevant in assay systems where lower compound concentrations are required to achieve full target engagement or where minimizing off-target effects at higher inhibitor concentrations is a priority.
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 5.4 nM |
| Comparator Or Baseline | Soticlestat (TAK-935): 7.4 nM |
| Quantified Difference | 1.37-fold lower IC₅₀ (i.e., 1.37× more potent) |
| Conditions | Human CYP46A1 enzyme inhibition assay using [14C] cholesterol as substrate (comparable assay systems across independent studies) |
Why This Matters
Researchers seeking to minimize inhibitor concentration in cellular or in vivo models may prefer this compound for its marginally improved potency, potentially reducing non-specific effects associated with higher compound exposure.
- [1] TargetMol. Cholesterol 24-hydroxylase-IN-2 (T82731). TargetMol.cn. View Source
- [2] Koike T, Yoshikawa M, Kamisaki Ando H, et al. Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H). J Med Chem. 2021;64(17):12228-12244. doi:10.1021/acs.jmedchem.1c00648 View Source
